"3-Bromo-6-iodo-2-methylpyridine" CAS number
"3-Bromo-6-iodo-2-methylpyridine" CAS number
An In-depth Technical Guide to 3-Bromo-6-iodo-2-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
3-Bromo-6-iodo-2-methylpyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Identified by its CAS Number 1008361-77-0 , this molecule serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures.[3][4][5] Its utility stems from the presence of three key functional handles: a methyl group and two different halogen atoms (bromine and iodine) on a pyridine core. This unique substitution pattern allows for selective, sequential chemical modifications, providing a powerful tool for medicinal chemists in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.
Physicochemical Properties and Handling
The physical and chemical characteristics of 3-Bromo-6-iodo-2-methylpyridine dictate its handling and storage requirements. It is typically a solid or liquid at room temperature.[3] Due to potential sensitivity, it is recommended to store the compound in a dark place under an inert atmosphere at temperatures between 2-8°C.[3][4]
Table 1: Physicochemical Data for 3-Bromo-6-iodo-2-methylpyridine
| Property | Value | Source(s) |
| CAS Number | 1008361-77-0 | [3][4][5][6][7] |
| Molecular Formula | C₆H₅BrIN | [3][7] |
| Molecular Weight | 297.92 g/mol | [4][8] |
| Physical Form | Solid or liquid | [3] |
| Purity | Typically ≥96% | [3] |
| Storage Temperature | 2-8°C, inert atmosphere, dark place | [3][4] |
| SMILES Code | CC1=NC(I)=CC=C1Br | [4] |
| InChI Key | NCGLRIMMNYDKIO-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
While specific, detailed public-domain synthesis procedures for 3-Bromo-6-iodo-2-methylpyridine are not extensively documented, its structure suggests a multi-step synthesis involving the halogenation of a pyridine derivative. The synthesis of related di-halogenated pyridines often involves sequential halogenation reactions, potentially starting from 2-methylpyridine (2-picoline).[9]
A plausible synthetic rationale would involve:
-
Bromination: Introduction of the bromine atom onto the pyridine ring. This can be achieved using reagents like bromine in the presence of a Lewis acid such as aluminum chloride, or bromine in sulfuric acid.[9][10]
-
Iodination: Subsequent introduction of the iodine atom. This step requires careful control of reaction conditions to achieve the desired regioselectivity. Methods could involve iodinating agents like iodine monochloride or a combination of iodine and an oxidizing agent.[11]
The precise order and methodology are critical to achieving the correct isomer and are often proprietary knowledge held by chemical manufacturers like NINGBO INNO PHARMCHEM CO.,LTD., who supply this compound for research and development.[1]
Chemical Reactivity and Applications in Drug Discovery
The primary value of 3-Bromo-6-iodo-2-methylpyridine in organic synthesis, particularly in drug discovery, lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally more reactive and susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 6-position while leaving the bromine at the 3-position intact for a subsequent, different coupling reaction.
This sequential functionalization is a cornerstone of modern medicinal chemistry for building molecular complexity and performing structure-activity relationship (SAR) studies.
Key Applications:
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of novel pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[2]
-
Agrochemicals: The compound is also used in the formulation of advanced pesticides and herbicides.[2]
-
Material Science: Its unique structure is explored for creating novel polymers and functional materials.[2]
The diagram below illustrates a conceptual workflow where 3-Bromo-6-iodo-2-methylpyridine is used as a scaffold. A Suzuki coupling could be performed selectively at the 6-position (iodine), followed by a Sonogashira or Buchwald-Hartwig coupling at the 3-position (bromine).
Caption: Synthetic utility via sequential cross-coupling reactions.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3-Bromo-6-iodo-2-methylpyridine. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][12][13]
Hazard Identification
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319/H320 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][13]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[14]
-
Skin Protection: Handle with chemical-resistant gloves (inspected prior to use). Wear appropriate protective clothing to prevent skin exposure.[12]
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[12][15]
First-Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12][13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[12][15]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[15]
The following workflow outlines the standard operating procedure for safely handling and disposing of this compound.
Caption: Standard workflow for safe handling and disposal.
Exemplary Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a generalized methodology for a Suzuki cross-coupling reaction at the 6-position of 3-Bromo-6-iodo-2-methylpyridine, leveraging the higher reactivity of the C-I bond.
Objective: To selectively couple an aryl group at the 6-position of the pyridine ring.
Materials:
-
3-Bromo-6-iodo-2-methylpyridine
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water mixture or Toluene)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-6-iodo-2-methylpyridine (1.0 eq), the arylboronic acid (1.1 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the desired 3-bromo-6-aryl-2-methylpyridine.[9]
Conclusion
3-Bromo-6-iodo-2-methylpyridine is a high-value chemical intermediate that offers significant strategic advantages in synthetic chemistry. Its di-halogenated structure, with halogens of differing reactivity, provides a platform for selective and sequential functionalization. This capability is particularly crucial in the field of drug discovery, where the systematic construction of complex molecules is essential for developing new and effective medicines. Adherence to strict safety protocols is mandatory to ensure the safe and effective use of this versatile compound in research and development.
References
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2a biotech. 3-BROMO-6-IODO-2-METHYLPYRIDINE. [Link]
-
Doron Scientific. 3-Bromo-6-iodo-2-methylpyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Pharmaceutical Synthesis with 3-Bromo-6-iodo-2-methylpyridine. [Link]
-
PubChem. 2-Bromo-3-iodo-4-methylpyridine. [Link]
-
Eureka | Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
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